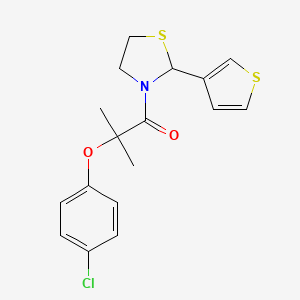

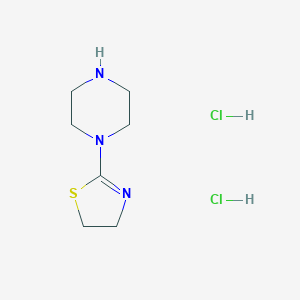

![molecular formula C22H24ClN3O B2882257 8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189471-63-3](/img/structure/B2882257.png)

8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

ORL1 Receptor Agonists

- A study found that derivatives of 1,3,8-triazaspiro[4.5]decan-4-one, similar to the compound , are high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity for the human ORL1 receptor and behave as full agonists in biochemical assays (Röver et al., 2000).

HIV Entry Inhibitors

- Research on compounds structurally related to 1,4,8-triazaspiro[4.5]dec-3-en-2-one has shown effectiveness as potent noncompetitive allosteric antagonists of the CCR5 receptor, a critical component in HIV-1 entry into cells (Watson et al., 2005).

Insecticidal Activity

- Studies have demonstrated that derivatives of 1-azaspiro[4.5]dec-3-ene-2,8-dione exhibit good inhibition activities against pests such as bean aphids and carmine spider mite. These findings emphasize the potential of such compounds in agricultural applications (Zhao et al., 2012).

Anti-Breast Cancer and EGFR Inhibitors

- Certain triazaspiro[4.5]dec-8-ene derivatives have been found to have inhibitory activity against epidermal growth factor receptor, which is significant in the context of breast cancer treatment (Fleita et al., 2013).

Antimicrobial Applications

- A variety of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes have shown significant antimicrobial activity against several microbial strains, highlighting their potential in medical and healthcare applications (Dalloul et al., 2017).

N-Halamine Coated Cotton for Antimicrobial and Detoxification

- Research involving N-halamine derivatives of triazaspiro[4.5]decane-2,4-dione shows potential in coating cotton fabrics for antimicrobial and detoxification purposes, which could have applications in healthcare and environmental safety (Ren et al., 2009).

Corrosion Inhibition

- Spirocyclopropane derivatives, which are structurally similar to the compound , have been studied for their effectiveness in inhibiting corrosion of metals, indicating potential industrial applications (Chafiq et al., 2020).

Solid Phase Synthesis Optimization

- The compound's derivatives have been synthesized and optimized on solid support, demonstrating the compound’s utility in facilitating chemical synthesis (Bedos et al., 2003).

Antimicrobial and DNA Interactions

- Benzimidazole derived triazoles, structurally related to the compound, show antimicrobial activity and interactions with calf thymus DNA, suggesting potential use in pharmaceutical research (Luo et al., 2015).

Propiedades

IUPAC Name |

8-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O/c1-15-3-6-18(13-16(15)2)20-21(27)25-22(24-20)9-11-26(12-10-22)14-17-4-7-19(23)8-5-17/h3-8,13H,9-12,14H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJVQGQRBVUANO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=C(C=C4)Cl)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

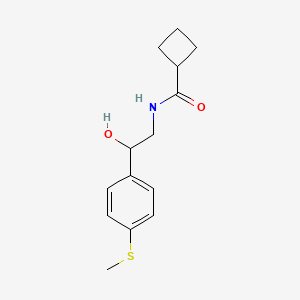

![(2-Amino-1-bicyclo[2.2.1]heptanyl)methanol;hydrochloride](/img/structure/B2882176.png)

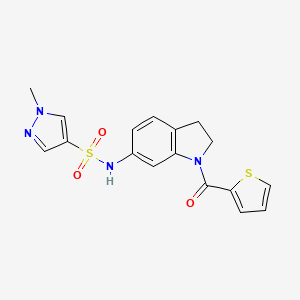

![(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one](/img/structure/B2882182.png)

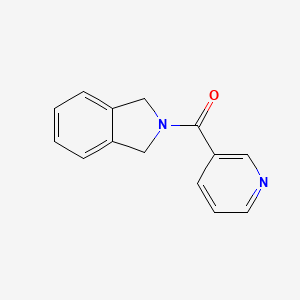

![5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol](/img/structure/B2882184.png)

![4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2882188.png)

![4-benzoyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2882189.png)

![1-[(2,5-Dimethoxybenzyl)amino]propan-2-ol](/img/structure/B2882192.png)

![6-[4-(Dimethylamino)phenyl]-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2882195.png)